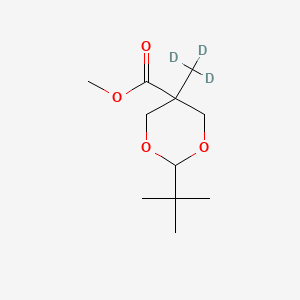
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a deuterated compound, often used in scientific research for its unique properties. The presence of deuterium atoms makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, where it helps in tracing molecular pathways and understanding reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3-dioxane ring. This can be achieved through an acid-catalyzed reaction between a diol and a carbonyl compound.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases and alkyl halides.
Deuteration: The final step involves the incorporation of deuterium atoms. This can be done through exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, ethers.
科学的研究の応用
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of complex organic molecules and as a reference standard in quality control processes.
作用機序
The mechanism by which 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 exerts its effects is primarily through its interaction with molecular targets in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction pathways and understanding the dynamics of molecular interactions.
類似化合物との比較
Similar Compounds
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester: The non-deuterated version of the compound.
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester: Lacks the methyl group at the 5-position.
1,3-Dioxane-5-carboxylic Acid Methyl Ester: Lacks both the tert-butyl and methyl groups.
Uniqueness
The presence of deuterium atoms in 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 makes it unique compared to its non-deuterated counterparts. This isotopic labeling is crucial for detailed NMR studies, providing clearer and more distinct signals, which are essential for accurate analysis in research applications.
特性
IUPAC Name |
methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGCWUSDTOCI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675745 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185175-97-6 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
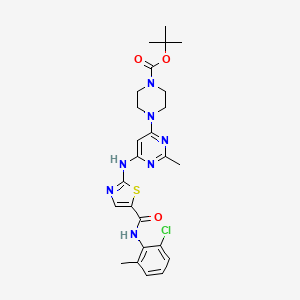

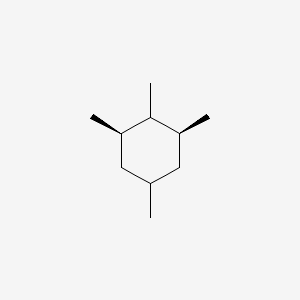
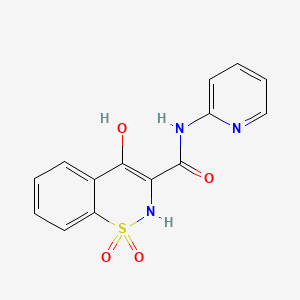
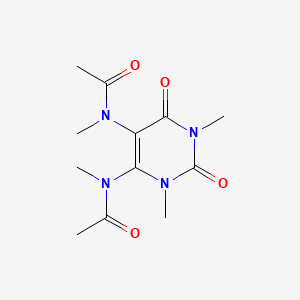
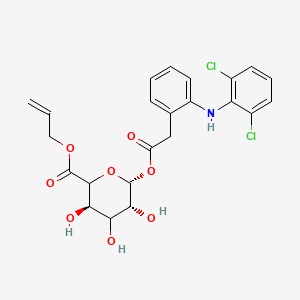
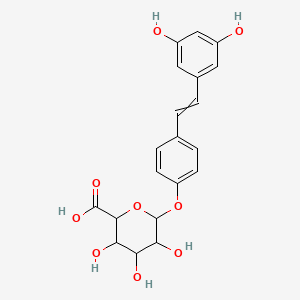

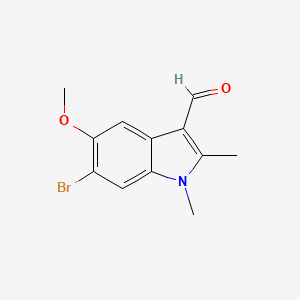
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
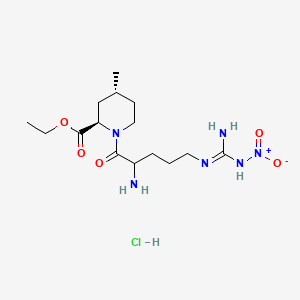
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)
